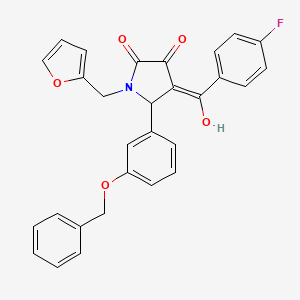
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by its multifaceted structure, which incorporates benzyl, fluorobenzoyl, and furanyl groups. This compound exhibits noteworthy chemical properties due to its diverse functional groups, which make it a focal point in various scientific research domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Starting from commercially available substrates, one common route might involve:
Step 1: Formation of the benzyl ether via a reaction between 3-hydroxybenzyl alcohol and benzyl chloride in the presence of a base.
Step 2: Acylation of the benzyloxy compound with 4-fluorobenzoyl chloride using a catalyst like aluminum chloride.
Step 3: Construction of the pyrrole ring through a Paal-Knorr synthesis, utilizing furfural and amino acetophenone derivatives.
Step 4: Hydroxylation and additional modifications to complete the synthesis.
Each step requires precise reaction conditions such as controlled temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
While specific large-scale methods are proprietary, the industrial synthesis of such complex compounds typically employs similar principles but is optimized for scalability. Continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions including:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the carbonyl groups to hydroxyl groups or hydrocarbons.
Substitution: Electrophilic aromatic substitution on the benzyl and furanyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens or nitrating agents in the presence of catalysts like iron (III) chloride (FeCl₃).
Major Products
Major products depend on the reaction type, but they often include various substituted derivatives, oxidized forms, and reduced compounds that exhibit different physical and chemical properties.
Aplicaciones Científicas De Investigación
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is utilized in:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: For investigating its biological activities, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Exploring its use as a lead compound in drug discovery for novel therapeutics.
Industry: Its structural elements make it useful in developing advanced materials and dyes.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions:
Molecular Targets: Depending on its application, it may interact with enzymes, receptors, or DNA.
Pathways: It might inhibit or activate specific biochemical pathways, modulating cellular processes like apoptosis, cell signaling, or metabolic reactions.
Comparación Con Compuestos Similares
4-(4-Fluorobenzoyl)benzoic acid: Shares the fluorobenzoyl group but lacks the complex structure.
2-furyl-methyl ketone: Contains the furanyl group but differs significantly in overall composition.
3-Hydroxy-1H-pyrrole-2,5-dione: Simpler structure with the pyrrole ring but without the benzyl and fluorobenzoyl groups.
Each of these similar compounds offers distinct properties and applications, underscoring the uniqueness of 5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.
So, there you go—a deep dive into this fascinating compound. Anything else I can whip up for you?
Propiedades
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(3-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FNO5/c30-22-13-11-20(12-14-22)27(32)25-26(31(29(34)28(25)33)17-24-10-5-15-35-24)21-8-4-9-23(16-21)36-18-19-6-2-1-3-7-19/h1-16,26,32H,17-18H2/b27-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVODCNKLNTBII-IMVLJIQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














